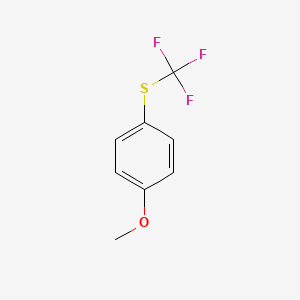

1-Methoxy-4-trifluoromethylsulfanyl-benzene

Description

1-Methoxy-4-trifluoromethylsulfanyl-benzene is a fluorinated aromatic compound characterized by a methoxy group (-OCH₃) at the 1-position and a trifluoromethylsulfanyl group (-SCF₃) at the 4-position of the benzene ring. The trifluoromethylsulfanyl group combines the electron-withdrawing effects of fluorine with the sulfur atom’s polarizability, making the compound useful in agrochemical and pharmaceutical synthesis .

Properties

IUPAC Name |

1-methoxy-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3OS/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVNXMRWMEULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510279 | |

| Record name | 1-Methoxy-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78914-94-0 | |

| Record name | 1-Methoxy-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Methoxy-4-trifluoromethylsulfanyl-benzene typically involves the reaction of 4-methoxyphenol with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfenyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-trifluoromethylsulfanyl-benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Methoxy-4-trifluoromethylsulfanyl-benzene is being explored as a potential drug candidate due to its biological activity against specific receptors. Fluorinated compounds, including those containing trifluoromethyl groups, are known to enhance lipophilicity, metabolic stability, and pharmacokinetic properties in pharmaceuticals. More than 20% of pharmaceutical products contain fluorine due to these advantageous properties .

Chemical Synthesis

This compound serves as a versatile synthetic intermediate in organic synthesis. Its unique functional groups allow for:

- C–F Bond Activation : The compound has been utilized in C–F bond activation processes, particularly in anionic SN2’-type substitution and cationic SN1’-type substitution reactions.

- Transition Metal-Catalyzed Reactions : It has been involved in cycloaddition reactions that construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.

Agricultural Chemistry

The herbicidal effects of compounds similar to this compound have been noted, indicating potential applications in agrochemical formulations .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Fluorinated Compounds | Antibacterial Activity | Compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus. |

| Trifluoromethanesulfonylation Techniques | Synthesis Innovations | Direct methods for synthesizing aryl triflones were established, enhancing the accessibility of fluorinated compounds for research applications. |

| Toxicological Studies | Safety Assessments | Chronic toxicity studies indicated potential carcinogenic properties at high doses, emphasizing the need for careful handling and usage in research settings. |

Mechanism of Action

The mechanism of action of 1-Methoxy-4-trifluoromethylsulfanyl-benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1-Methoxy-4-trifluoromethylsulfanyl-benzene, differing in substituents, electronic properties, and applications:

1-Methoxy-4-(pentafluorosulfanyl)benzene (CAS 852469-75-1)

- Structure : Methoxy group (-OCH₃) at 1-position; pentafluorosulfanyl (-SF₅) at 4-position.

- Key Differences :

Data :

Property This compound 1-Methoxy-4-(pentafluorosulfanyl)benzene Molecular Formula C₈H₇F₃OS C₇H₇F₅OS Molecular Weight (g/mol) 224.2 234.19 Substituent Electronic Effect Moderate electron-withdrawing Strong electron-withdrawing

1-Methoxy-4-tribromomethanesulfonyl-benzene (CAS 31350-62-6)

- Structure : Methoxy group (-OCH₃) at 1-position; tribromomethanesulfonyl (-SO₂CBr₃) at 4-position.

- Key Differences: The -SO₂CBr₃ group is highly electron-withdrawing and oxidizes readily, unlike the sulfur in -SCF₃. Applications: Potential use as a reactive intermediate in halogenation reactions or agrochemicals .

Data :

Property This compound 1-Methoxy-4-tribromomethanesulfonyl-benzene Molecular Formula C₈H₇F₃OS C₈H₇Br₃O₃S Molecular Weight (g/mol) 224.2 456.9 Reactivity Moderate nucleophilicity at sulfur High electrophilicity at sulfonyl group

4-Methoxyphenyl Trifluoromethanesulfonate (CAS 66107-29-7)

- Structure : Methoxy group (-OCH₃) at 4-position; triflate (-OSO₂CF₃) at 1-position.

- Key Differences :

- Data: Property this compound 4-Methoxyphenyl Trifluoromethanesulfonate Molecular Formula C₈H₇F₃OS C₈H₇F₃O₄S Boiling Point Not reported ~200°C (decomposes)

1-Methoxy-4-(trifluoromethyl)benzene (CAS 402-52-8)

- Structure : Methoxy group (-OCH₃) at 1-position; trifluoromethyl (-CF₃) at 4-position.

- Key Differences :

Data :

Property This compound 1-Methoxy-4-(trifluoromethyl)benzene Polarity Higher (due to -SCF₃) Lower (due to -CF₃) LogP (Lipophilicity) ~2.5 ~2.1

Structural and Electronic Analysis

- Trifluoromethylsulfanyl (-SCF₃) vs. Sulfonyl/Sulfonate Groups :

- Fluorinated Substituents :

- Trifluoromethyl (-CF₃) and pentafluorosulfanyl (-SF₅) groups enhance lipophilicity and metabolic stability in drug candidates compared to -SCF₃ .

Biological Activity

1-Methoxy-4-trifluoromethylsulfanyl-benzene, also known as 4-(thiotrifluoromethyl)anisole, is an organic compound with the molecular formula CHFOS. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique trifluoromethylsulfanyl group enhances its lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance, in vitro assays demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. Preliminary studies suggest that it induces apoptosis in cancer cells through mechanisms involving caspase activation. For example, HeLa cells treated with this compound showed increased markers of apoptosis, including DNA fragmentation and chromatin condensation . Additionally, its effect on tumor growth in vivo has been evaluated, revealing promising results in reducing tumor size in animal models.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group plays a crucial role in modulating the compound's activity by enhancing its binding affinity to these targets.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted that concentrations as low as 10 μg/mL resulted in significant inhibition of bacterial growth. This suggests that the compound could be effective in treating infections caused by resistant strains .

- Cancer Cell Apoptosis : In a controlled experiment involving HeLa cells, treatment with this compound at concentrations of 5-20 μg/mL led to a dose-dependent increase in apoptotic markers, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

| Activity | Test Organism/Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 μg/mL | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 10 μg/mL | Significant growth inhibition |

| Anticancer | HeLa cells | 5-20 μg/mL | Induction of apoptosis |

| Anticancer | Tumor xenografts | Variable | Reduction in tumor size |

Q & A

Q. What are the common synthetic routes for 1-Methoxy-4-trifluoromethylsulfanyl-benzene?

A widely used method involves cross-coupling reactions, such as the copper-catalyzed coupling of 4-methoxybenzeneboronic acid with halogenated trifluoromethylthio precursors. Key steps include:

- Catalyst system : Copper iodide (2.43 mg, 0.0125 mmol) and hydrazonic ligand A (2.48 mg, 0.0125 mmol) under argon.

- Conditions : Ethanol solvent, 60°C for 18 hours, followed by extraction and purification via silica gel chromatography (hexane). This method yields ~65% for analogous compounds .

- Precursor handling : Ensure anhydrous conditions and inert atmosphere to avoid side reactions.

Q. How can the crystal structure of this compound be characterized?

Single-crystal X-ray diffraction (XRD) is the gold standard. For structurally similar compounds (e.g., 1-Methoxy-4-[(4-methoxyphenyl)sulfanyl]benzene):

Q. What safety precautions are critical during handling?

- PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential inhalation hazards (observed in analogs like Methyl p-tolyl sulfoxide) .

- Waste management : Segregate chemical waste and consult professional disposal services, as advised for iodo-nitro derivatives .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions be optimized?

- Catalyst tuning : Screen alternative ligands (e.g., phosphine-based) to enhance copper catalyst efficiency .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve reaction kinetics.

- Temperature gradient : Incremental increases (e.g., 60°C to 80°C) may accelerate coupling without decomposition.

Q. How to resolve discrepancies in spectroscopic data between synthesis batches?

Q. What strategies enable functionalization for supramolecular or materials applications?

- Ethynyl group introduction : Use Sonogashira coupling to attach alkynes, creating rigid-rod architectures (as in 1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene) .

- Sulfanyl group utilization : Exploit sulfur’s Lewis basicity for coordination chemistry or polymer cross-linking, inspired by 1,2-diFMB’s applications in supramolecular assemblies .

Q. What challenges arise in purification, and how are they addressed?

- Column chromatography : Optimize solvent gradients (e.g., hexane:ethyl acetate) to separate polar byproducts.

- Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to obtain high-purity crystals, as demonstrated for brominated analogs .

Q. How can computational methods aid in predicting reactivity or stability?

- DFT calculations : Model transition states for cross-coupling reactions to identify rate-limiting steps.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) if exploring medicinal applications, guided by similar trifluoromethylthio compounds .

Methodological Notes

- Referencing : Citations align with evidence IDs (e.g., for synthesis protocols).

- Data tables : Refer to crystallographic tables in and synthetic yield data in for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.